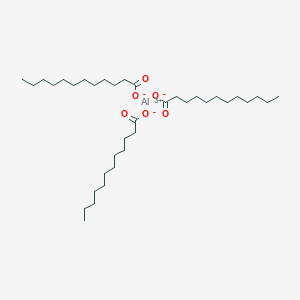
Aluminum laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum laurate is a metal-organic compound with the chemical formula C₃₆H₆₉AlO₆ . It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically lauric acid. This compound is commonly used as an anticaking agent, free-flow agent, and emulsifier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum laurate can be synthesized by reacting aluminum chloride with sodium laurate or potassium laurate . The reaction typically involves dissolving aluminum chloride in anhydrous ether and then adding sodium laurate or potassium laurate. The mixture is stirred until homogeneous, and distilled water is added slowly to precipitate this compound . The precipitate is then filtered, washed, and dried.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, filtering, and drying helps in maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum laurate undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form aluminum oxide and other by-products.
Substitution: It can participate in substitution reactions where the laurate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles under controlled conditions.
Major Products:
Oxidation: Produces aluminum oxide and other oxidized derivatives.
Substitution: Results in the formation of new compounds with different functional groups replacing the laurate group.
Applications De Recherche Scientifique
Aluminum laurate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Medicine: Explored for its role in enhancing the bioavailability of certain drugs.
Mécanisme D'action
The mechanism of action of aluminum laurate involves its ability to interact with other molecules through its metal and fatty acid components. It can form complexes with various substrates, enhancing their solubility and stability. The molecular targets and pathways include interactions with lipid bilayers, which can alter membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Aluminum stearate: Another metallic soap derived from stearic acid.
Aluminum palmitate: Derived from palmitic acid.
Aluminum myristate: Derived from myristic acid.
Comparison:
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
7230-93-5 |
|---|---|
Formule moléculaire |
C36H69AlO6 |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
aluminum;dodecanoate |
InChI |
InChI=1S/3C12H24O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |
Clé InChI |
KMJRBSYFFVNPPK-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















